2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features a pteridine core, which is a bicyclic structure consisting of fused pyrimidine and pyrazine rings. The presence of a 4-chlorobenzyl group and a methoxy-methylphenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a pyrimidine derivative and a pyrazine derivative under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the pteridine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxy-Methylphenyl Group: The final step includes the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can target the carbonyl groups in the pteridine core, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced pteridine derivatives with hydroxyl groups.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s pteridine core is of interest due to its structural similarity to folic acid derivatives, which are essential in cellular metabolism. It can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The pteridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzyl and methoxy-methylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: Shares the pteridine core but has different substituents, leading to distinct biological activities.
Methotrexate: A well-known drug with a pteridine core, used in cancer therapy and autoimmune diseases.
Pterin: A simpler compound with a pteridine core, involved in various biological processes.
Uniqueness
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of a chlorobenzyl group and a methoxy-methylphenyl group is not commonly found in other pteridine derivatives, making this compound a valuable subject for further research and development.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4/c1-14-3-8-18(33-2)17(11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-15-4-6-16(24)7-5-15/h3-11H,12-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKLLDSMJYTLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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